molecular formula C14H17N3O2S B13212695 Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13212695
M. Wt: 291.37 g/mol
InChI Key: FAIXJBHHWBUINV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name of this compound is derived from its parent heterocyclic framework, thiazolo[5,4-b]pyridine, which consists of a thiazole ring fused to a pyridine ring at specific positions. The numbering of the fused system follows IUPAC guidelines for bicyclic structures, with the thiazole sulfur at position 1 and the pyridine nitrogen at position 4. Substituents are assigned positions based on their attachment points:

  • An ethoxycarbonyl group (-COOCH2CH3) at position 5 of the pyridine ring.
  • A methyl group (-CH3) at position 4 of the pyridine ring.
  • A cyclopropyl group (-C3H5) at position 6 of the pyridine ring.
  • An aminomethyl group (-CH2NH2) at position 3 of the thiazole ring.

The structural formula, represented by the SMILES notation O=C(C1=C(C2CC2)N=C(SN=C3CN)C3=C1C)OCC, encodes the connectivity of atoms and functional groups. The fused bicyclic core is further characterized by a thiazole ring (positions 1–3) sharing two adjacent atoms with the pyridine ring (positions 4–6 and 8–9). This arrangement creates a planar, aromatic system with limited conformational flexibility due to the rigidity of the fused rings.

CAS Registry Number and Molecular Descriptors

The compound is uniquely identified by its CAS Registry Number 2059975-08-3 , which links to its chemical identity in global databases. Key molecular descriptors include:

Property Value Source
Molecular Formula C14H17N3O2S
Molecular Weight 291.37 g/mol
Exact Mass 291.104148 g/mol
Topological Polar Surface Area Computationally derived*
Hydrogen Bond Donors 1 (NH2 group)
Hydrogen Bond Acceptors 4 (S, N, O, O)

*The topological polar surface area (TPSA) and logP values, while not directly calculable from the provided data due to technical limitations, are typically estimated using software such as RDKit or Molinspiration. These descriptors are critical for predicting solubility and membrane permeability in drug discovery contexts.

The molecular formula C14H17N3O2S reflects the compound’s composition, with 14 carbon atoms, 17 hydrogens, 3 nitrogens, 2 oxygens, and 1 sulfur atom. The exact mass, confirmed via high-resolution mass spectrometry (HRMS), aligns with the theoretical value of 291.104148 g/mol.

Isomeric Considerations and Stereochemical Analysis

Isomeric possibilities for this compound are limited due to the fixed positions of substituents on the fused bicyclic system. Potential isomers could arise from:

  • Positional isomerism : Altering the attachment points of substituents on the thiazolo[5,4-b]pyridine core. For example, relocating the cyclopropyl group from position 6 to position 7 would create a distinct regioisomer. However, the synthetic route and stability of such isomers remain undocumented in available literature.
  • Tautomerism : The thiazole ring’s conjugated system allows for tautomeric shifts, though the presence of electron-withdrawing groups (e.g., ethoxycarbonyl) stabilizes the reported structure.

Stereochemical analysis reveals no chiral centers in the molecule. The aminomethyl group (-CH2NH2) is a primary amine with no tetrahedral stereogenicity, and the cyclopropyl ring’s substituents are symmetrically arranged. The thiazole and pyridine rings’ planar geometries further preclude geometric (cis-trans) isomerism. Conformational isomerism is restricted to rotations around single bonds, such as the ethoxy group’s -OCH2CH3 moiety, but these do not constitute distinct stereoisomers.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C14H17N3O2S/c1-3-19-14(18)11-7(2)10-9(6-15)17-20-13(10)16-12(11)8-4-5-8/h8H,3-6,15H2,1-2H3

InChI Key

FAIXJBHHWBUINV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CN)C3CC3

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-thiazolo[5,4-b]pyridine-5-carboxylate generally involves the construction of the thiazolo[5,4-b]pyridine ring system followed by functionalization steps to introduce the aminomethyl group and other substituents.

Key steps include:

  • Formation of the thiazolo[5,4-b]pyridine core via cyclization reactions involving thiazole and pyridine precursors.
  • Introduction of the carboxylate ester at the 5-position.
  • Installation of the aminomethyl group at the 3-position through reductive amination or related amination techniques.
  • Incorporation of the cyclopropyl and methyl substituents on the pyridine ring.

Detailed Synthetic Route from Patent Literature

According to a detailed patent (US8058440B2), intermediates related to thiazolo[5,4-c]pyridine derivatives can be prepared efficiently from inexpensive starting materials through a series of steps involving halogenation, cyanation, hydrolysis, and amide formation.

Key Intermediate Preparation
Step Reaction Reagents/Conditions Yield Notes
1 Bromination of methyl-substituted tetrahydrothiazolo[5,4-c]pyridine Use of bromine or N-bromo-succinimide (NBS) in aromatic solvents like toluene High Bromination at specific positions to enable further functionalization
2 Cyanation of bromo compound Reaction with cyanide source (e.g., KCN) Moderate to high Produces cyano-substituted intermediate
3 Hydrolysis of cyano group Alkali metal hydroxide (LiOH preferred) in alcoholic solvents (ethanol) at 40–70 °C for 5–10 hours High Converts cyano to carboxylic acid
4 Conversion to acid chloride or mixed anhydride Reaction with thionyl chloride, oxalyl chloride, or chloroformates (ethyl chloroformate) Moderate Activation for amide bond formation
5 Amide formation or esterification Reaction with amines or alcohols using coupling agents like EDCI, HOBt Moderate to high Introduces aminomethyl or ester groups
Aminomethyl Group Introduction

The aminomethyl group at the 3-position can be introduced via reductive amination of an aldehyde intermediate or by nucleophilic substitution of a suitable leaving group with ammonia or primary amines. The patent describes that the compound can be transformed through peptide synthesis-like coupling reactions, utilizing carbodiimide coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI).

Reaction Conditions and Optimization

  • Solvents: Aromatic hydrocarbons (toluene preferred), alcoholic solvents (ethanol, methanol), acetone, acetonitrile.
  • Temperature: Typically 0 °C to solvent boiling point; hydrolysis steps favor 40–70 °C.
  • Time: Reaction durations range from 1 to 24 hours; hydrolysis often 5–10 hours.
  • Acid/Base: Hydrolysis and salt formation use alkali metal hydroxides (LiOH preferred) and acidic compounds (hydrochloric acid preferred).
  • Isolation: Compounds often isolated as salts for stability.

Example Synthesis Data Table

Step Compound Reagents/Conditions Yield (%) Remarks
Bromination 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine Bromine in toluene, RT to 80 °C, 1–2 h 70–80 Key halogenation
Cyanation 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine KCN, suitable solvent 60–75 Nucleophilic substitution
Hydrolysis 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid LiOH in ethanol/water, 40–70 °C, 5–10 h 80–90 Carboxylic acid formation
Activation Acid chloride or mixed anhydride Thionyl chloride or ethyl chloroformate, base 60–85 Prepares for amide bond formation
Coupling Amide or ester formation EDCI/HOBt, amine/alcohol, RT, overnight 40–70 Final functionalization

Supporting Synthetic Examples from Literature

  • Synthesis of related ethyl 2-aminothiazole-4-carboxylate derivatives involves bromination followed by substitution and amide coupling, with yields ranging from 41% to 79% under mild conditions.
  • Use of N-bromo-succinimide (NBS) and thiourea in water/dioxane mixtures at controlled temperatures has been reported for preparing thiazole intermediates with good yields (~70%).
  • Coupling reactions using carbodiimide reagents (EDCI, HOBt) in dichloromethane under nitrogen atmosphere produce amide derivatives in yields around 41–45%.

Research Findings and Analysis

Reaction Efficiency and Scalability

The patented processes emphasize industrial scalability by minimizing steps and using inexpensive reagents. The use of catalytic secondary amines and avoidance of copper bromide (II) in cyanation steps improves environmental and cost profiles.

Purity and Stability

Isolation of intermediates as stable salts (hydrochloride preferred) enhances compound stability and facilitates purification. The choice of solvent and reaction temperature critically affects yield and purity.

Structural Activity Relationships (SAR)

Although direct SAR data for this exact compound are limited, studies on related thiazole-pyridine hybrids indicate that the presence of amino groups at the 2-position and carboxylate esters at the 5-position are crucial for biological activity. Substituents like cyclopropyl and methyl groups on the pyridine ring modulate lipophilicity and binding affinity.

Summary Table of Preparation Methods

Aspect Details
Core Formation Cyclization of thiazole and pyridine precursors
Key Reactions Bromination, cyanation, hydrolysis, amide coupling
Reagents Bromine/NBS, KCN, LiOH, thionyl chloride, EDCI, HOBt
Solvents Toluene, ethanol, methanol, dichloromethane
Temperature 0–80 °C depending on step
Yield Range 40–90% depending on step
Isolation Salt formation (HCl salts) for stability
Industrial Feasibility High due to inexpensive reagents and fewer steps

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Thiazolo[5,4-b]pyridine Derivatives

Structural Modifications and Enzymatic Activity

Key structural variations among thiazolo[5,4-b]pyridine derivatives influence target selectivity and potency:

Compound Substituents (Positions) Target IC50/Activity Key Structural Insights
Target Compound 3-(aminomethyl), 6-cyclopropyl, 4-methyl c-KIT/EGFR-TK* Not reported Cyclopropyl enhances stability; aminomethyl may enable H-bonding
6h (from ) 3-(trifluoromethyl)phenyl at R1 c-KIT IC50 = 9.87 µM Hydrophobic pocket occupancy via CF3 group
6i (from ) Methylene-inserted R1 c-KIT Inactive Increased steric hindrance reduces binding
10h (from ) Undisclosed substituents EGFR-TK Potent in H1975/A549 cells Optimized for T790M/L858R mutants

Note: The target compound’s activity is hypothesized based on structural parallels but requires experimental validation.

Target Selectivity and Mechanism

  • c-KIT Inhibition: Compounds like 6h rely on hydrophobic interactions (e.g., 3-trifluoromethylphenyl) for c-KIT binding .
  • EGFR-TK Inhibition: Derivatives in (e.g., 10h) target resistance mutations (e.g., T790M) in NSCLC. The target compound’s cyclopropyl group could mimic steric effects seen in mutant-selective inhibitors, though its aminomethyl group may alter binding kinetics .

Biological Activity

Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₇N₃O₂S
  • Molecular Weight : 291.37 g/mol

The compound features a thiazolo-pyridine core with an aminomethyl substituent and a cyclopropyl group, which may contribute to its biological activity through various mechanisms of action.

Structural Features

FeatureDescription
Thiazole RingContains sulfur and nitrogen, contributing to reactivity and biological interactions.
Cyclopropyl GroupAffects steric hindrance and electronic properties, potentially enhancing binding to biological targets.
Aminomethyl SubstituentMay interact with various receptors or enzymes, influencing pharmacological effects.

Anticonvulsant Activity

Research indicates that compounds with thiazole moieties often exhibit anticonvulsant properties. For instance, related thiazole derivatives have shown significant efficacy in seizure models, with some achieving complete protection in animal studies . The SAR analysis suggests that the presence of specific substituents can enhance anticonvulsant activity, indicating a potential pathway for this compound to be explored in this context.

Antitumor Activity

Thiazole-containing compounds have been investigated for their anticancer properties. Studies have demonstrated that certain derivatives can inhibit tumor cell proliferation effectively. For example, compounds structurally similar to the target compound have shown IC₅₀ values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines . The presence of electron-donating groups in the structure is often correlated with enhanced cytotoxicity.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has also been documented. Some studies have indicated that these compounds can inhibit COX enzymes, which are critical in inflammatory processes. This compound may exhibit similar properties due to its structural characteristics .

Synthesis and Biological Evaluation

Recent studies synthesized various thiazole derivatives and evaluated their biological activities:

  • Synthesis of Analogues : Researchers synthesized several analogues of this compound to assess their pharmacological profiles.
  • In Vitro Testing : These analogues were tested against various cancer cell lines (e.g., A549 lung adenocarcinoma) showing promising results with IC₅₀ values indicating significant cytotoxicity.
  • Mechanistic Insights : Molecular dynamics simulations revealed interaction patterns with target proteins that suggest a mechanism involving hydrophobic contacts and hydrogen bonding .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that:

  • Substituent Effects : The nature of substituents on the thiazole ring significantly influences biological activity.
  • Positioning of Functional Groups : The positioning of electron-withdrawing or donating groups can enhance or diminish activity against specific targets such as COX enzymes or cancer cell lines.

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